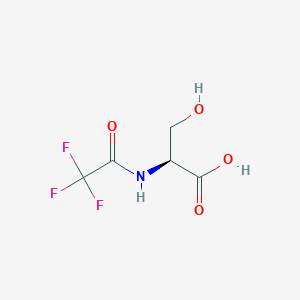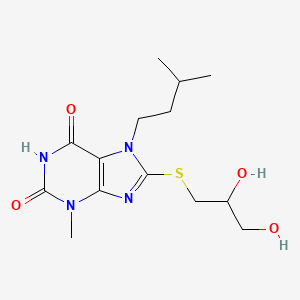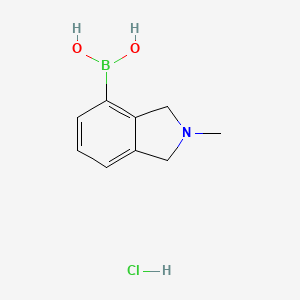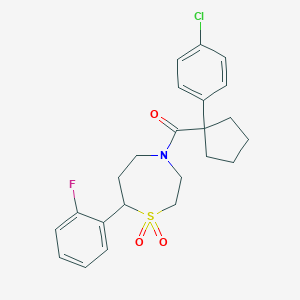
(1-(4-Chlorophenyl)cyclopentyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4-Chlorophenyl)cyclopentyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C23H25ClFNO3S and its molecular weight is 449.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activities
Compounds with structures incorporating elements similar to the one you're interested in have been studied for their antimicrobial and antitubercular activities. For example, aryloxyphenyl cyclopropyl methanones have shown significant in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains, highlighting their potential as a new class of anti-mycobacterial agents (Dwivedi et al., 2005). Further synthesis and optimization of these compounds have led to the identification of derivatives with enhanced activity against both MDR and extensively drug-resistant (XDR) tuberculosis strains, indicating a promising route for developing new tuberculosis treatments (Bisht et al., 2010).
Antibacterial Activity
Molecular docking and synthesis studies on compounds such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone have been conducted to understand their antibacterial activity. These studies provide insights into the structural requirements for antibacterial efficacy and pave the way for the design of novel antibacterial agents (Shahana & Yardily, 2020).
Antioxidant Activities
The synthesis of specific bicyclo methanone derivatives and their evaluation for antimicrobial and antioxidant activities showcase the versatility of these compounds. Such research demonstrates the potential of cyclopropyl methanones in developing new antioxidant agents, which could be beneficial in combating oxidative stress-related diseases (Thirunarayanan, 2016).
Synthesis and Characterization
The synthesis of complex methanones involves intricate chemical reactions, providing valuable knowledge for the chemical synthesis community. For instance, the development of efficient synthesis methods for aryloxyphenyl cyclopropyl methanones not only advances the field of medicinal chemistry but also contributes to the broader understanding of chemical synthesis techniques (Alkhathlan, 2003).
Fluorescent Properties for Imaging
Research into fluorinated benzophenones, xanthones, and related compounds has revealed their potential for enhancing photostability and improving spectroscopic properties of fluorophores. This area of study is particularly relevant for developing novel imaging agents for biomedical applications, where enhanced fluorescence and stability can significantly improve imaging techniques (Woydziak et al., 2012).
Propiedades
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClFNO3S/c24-18-9-7-17(8-10-18)23(12-3-4-13-23)22(27)26-14-11-21(30(28,29)16-15-26)19-5-1-2-6-20(19)25/h1-2,5-10,21H,3-4,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLNJPPYAYZZJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
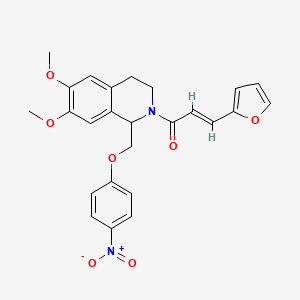
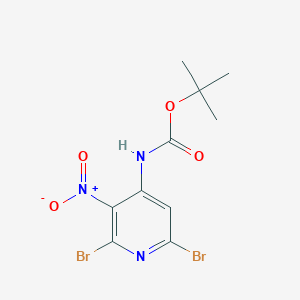
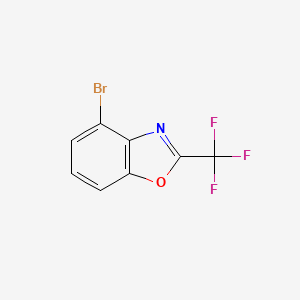
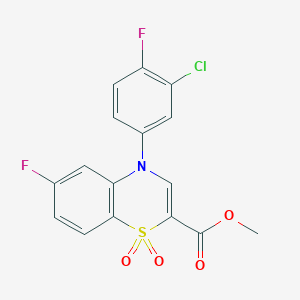
![3'-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2733528.png)
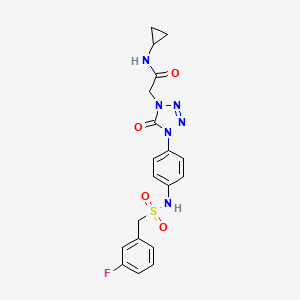
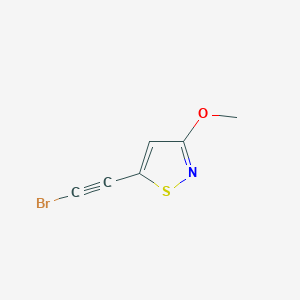

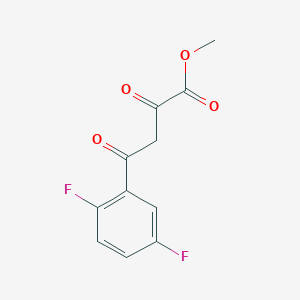
![N-(3-methyl-1,2-thiazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide](/img/structure/B2733535.png)
